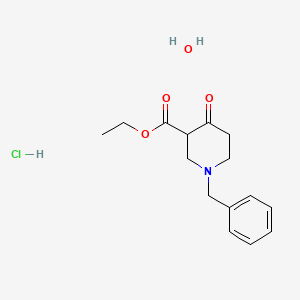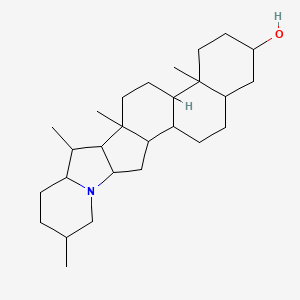
1-Bromo-4-iodo-2,3-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-iodo-2,3-dimethylnaphthalene is an organic compound belonging to the class of halogenated naphthalenes It features a naphthalene ring substituted with bromine and iodine atoms at positions 1 and 4, respectively, and methyl groups at positions 2 and 3
Méthodes De Préparation
The synthesis of 1-Bromo-4-iodo-2,3-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the naphthalene ring undergoes bromination and iodination in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), while iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
1-Bromo-4-iodo-2,3-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).
Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds. .
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Bromo-4-iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may exhibit therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-iodo-2,3-dimethylnaphthalene in chemical reactions involves the activation of the halogen atoms, which act as leaving groups in substitution and coupling reactions. The presence of both bromine and iodine allows for selective functionalization, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodo-2,3-dimethylnaphthalene can be compared with other halogenated naphthalenes, such as:
1-Bromo-4-iodonaphthalene: Lacks the methyl groups, resulting in different reactivity and applications.
1-Bromo-4-methylnaphthalene: Contains only one halogen and one methyl group, leading to distinct chemical behavior.
1-Iodo-4-methylnaphthalene: Similar to 1-Bromo-4-methylnaphthalene but with iodine instead of bromine, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its dual halogenation and methylation, which provide versatile functionalization options for various applications.
Propriétés
Formule moléculaire |
C12H10BrI |
|---|---|
Poids moléculaire |
361.02 g/mol |
Nom IUPAC |
1-bromo-4-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10BrI/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
Clé InChI |
TYYGIEYOMUCNCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1C)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)



![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)



